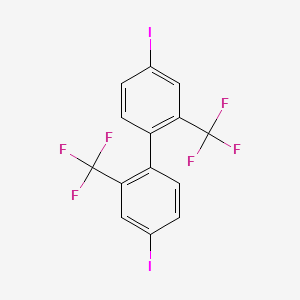

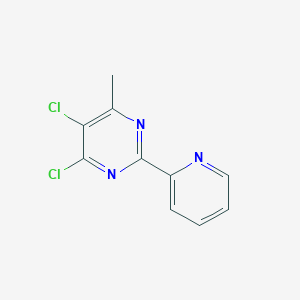

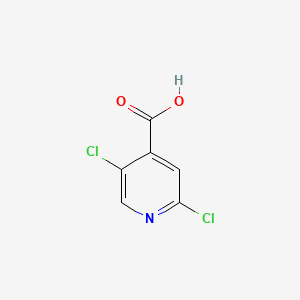

![molecular formula C7H6N2O3S B1301136 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 32084-55-2](/img/structure/B1301136.png)

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Overview

Description

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Sensors Development

Pyrimidine derivatives, including structures akin to "5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid", are significant in the synthesis of optical sensors. Their capability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. Research has demonstrated their broad application in biological and medicinal fields due to these properties (Jindal & Kaur, 2021).

Synthesis of Complex Organic Molecules

Studies have outlined the synthesis of various pyrimidine derivatives starting from compounds like barbituric acid and thiobarbituric acid, highlighting the biological significance and therapeutic importance of these synthesized molecules. These endeavors have paved new pathways for the synthesis of pyrimidine derivatives in synthetically useful yields (Nandha kumar et al., 2001).

Nucleic Acid Bases Tautomerism

The study of tautomeric equilibria of purine and pyrimidine bases, including changes resulting from interactions with different environments, is crucial for understanding biological processes at the molecular level. Research has focused on how these interactions influence the stability of oxo and hydroxy tautomeric forms, with implications for DNA and RNA structure and function (Person et al., 1989).

Optoelectronic Materials

Quinazolines and pyrimidines are being researched for their applications in optoelectronic materials. The incorporation of these structures into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their electroluminescent properties and potential for use in highly efficient red phosphorescent OLEDs are of particular interest (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit a wide range of chemotherapeutic effects .

Mode of Action

It’s worth noting that the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Analysis

Biochemical Properties

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of ribonuclease H (RNase H), an enzyme crucial for the replication of the Human Immunodeficiency Virus (HIV). The compound interacts with the catalytic site of RNase H, coordinating with magnesium ions, which is essential for its inhibitory activity . Additionally, it has shown interactions with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing various cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to exhibit cytotoxicity against certain cancer cell lines, such as HeLa cells, indicating its potential as an anticancer agent . The compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with RNase H can disrupt the replication of HIV, thereby impacting viral load and progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic site of RNase H, inhibiting its activity by coordinating with magnesium ions . This binding prevents the enzyme from cleaving the RNA strand of the RNA-DNA hybrid, which is a critical step in the replication of HIV. Additionally, the compound may inhibit other enzymes and proteins involved in cell signaling and metabolic pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against RNase H over extended periods Long-term studies have indicated that the compound can lead to sustained inhibition of HIV replication and potential cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown effective inhibition of RNase H and reduction in viral load without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolites may further inhibit RNase H and other target enzymes, enhancing the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, such as the liver and kidneys. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing adverse effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its localization to the nucleus may enhance its ability to inhibit RNase H and disrupt viral replication.

Properties

IUPAC Name |

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-5-4(6(11)12)3-8-7-9(5)1-2-13-7/h3H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTBEMJFYFIVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365203 | |

| Record name | 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32084-55-2 | |

| Record name | 2,3-Dihydro-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32084-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

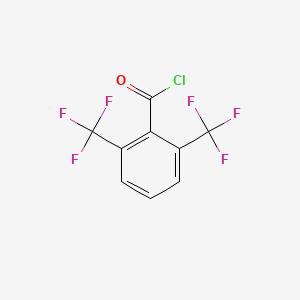

![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)